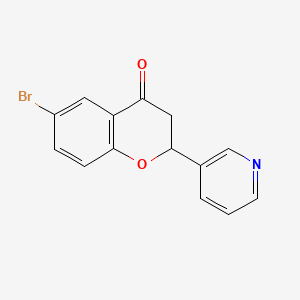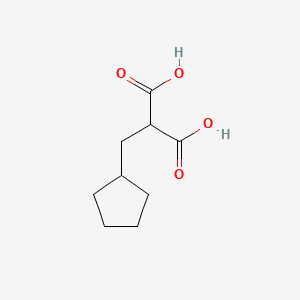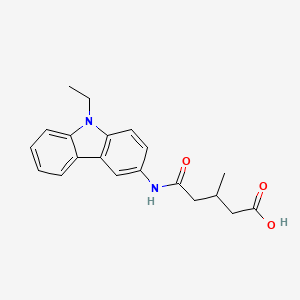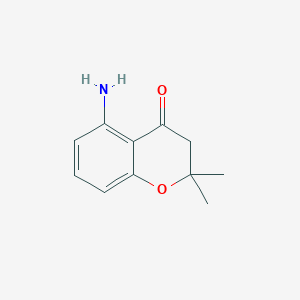
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The unique structure of this compound, which includes an amino group and a dimethyl substitution, makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE can be achieved through several methods. One common approach involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts (MDOs). This reaction proceeds via a domino Michael/hemiacetalization reaction followed by PCC oxidation and dehydroxylation . The use of MDOs, which are self-assembled from cinchona alkaloid derivatives and amino acids, allows for high yields and excellent stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles, such as alkyl halides, can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the amino group and dimethyl substitution but shares the core chromanone structure.
Chroman-2-one: Similar to chroman-4-one but with a different substitution pattern.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen atom in the chromanone ring.
Uniqueness
5-AMINO-2,2-DIMETHYL-3H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the amino group and dimethyl substitution enhances its potential as a versatile scaffold in drug development and other scientific research applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-amino-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6,12H2,1-2H3 |
InChI Key |
AKGBGYCHUNZILW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=CC=C2O1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


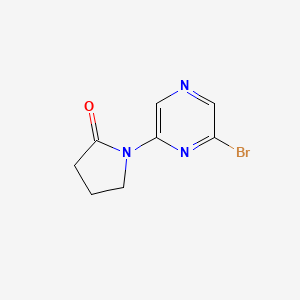
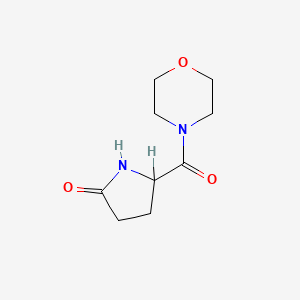
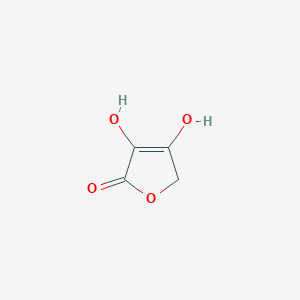
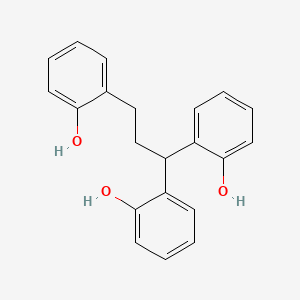
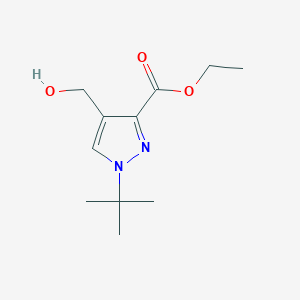
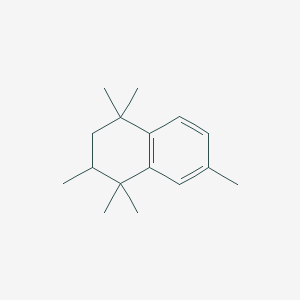
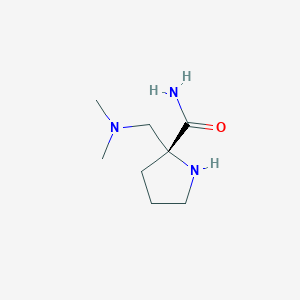
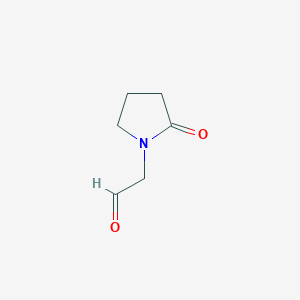
![N-[2,6-di(propan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B8767855.png)

